3-Hydroxy Carvedilol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Carvedilol-d5 is a deuterated form of 3-Hydroxy Carvedilol, which is a metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used primarily for treating heart failure and hypertension. The deuterated form, this compound, is often used in scientific research due to its stability and unique properties .
Preparation Methods
The synthesis of 3-Hydroxy Carvedilol-d5 involves several steps:
Starting Material: The synthesis begins with 4-hydroxy carbazole.
Epichlorohydrin Reaction: 4-hydroxy carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at a temperature of 10-15°C.
Amination: The intermediate is then reacted with 2-(2-methoxyphenoxy)ethanamine to form Carvedilol.
Deuteration: The final step involves replacing the hydrogen atoms at the 3-OH position with deuterium to obtain this compound.
Industrial production methods typically follow similar synthetic routes but are optimized for higher yields and purity through the use of advanced techniques and equipment.
Chemical Reactions Analysis
3-Hydroxy Carvedilol-d5 undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent compound, Carvedilol.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy Carvedilol-d5 is widely used in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy Carvedilol-d5 is similar to that of Carvedilol. It acts as a beta-adrenergic antagonist, inhibiting the action of catecholamines like adrenaline and noradrenaline on beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure . Additionally, it has antioxidant properties that protect against oxidative stress .
Comparison with Similar Compounds
3-Hydroxy Carvedilol-d5 is unique due to its deuterated nature, which provides greater stability and allows for more precise analytical measurements. Similar compounds include:
Carvedilol: The parent compound, used for treating heart failure and hypertension.
O-desmethyl Carvedilol: Another metabolite of Carvedilol with similar pharmacological properties.
4-Hydroxyphenyl Carvedilol: A metabolite with distinct biological activities.
These compounds share similar structures and pharmacological effects but differ in their metabolic pathways and specific interactions within the body.
Properties
Molecular Formula |
C24H26N2O5 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3/i14D2,15D2,16D |
InChI Key |
RWDSIYCVHJZURY-SUTULTBBSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=CC2=C1C3=CC=CC=C3N2)O)O)NCCOC4=CC=CC=C4OC |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.